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Compound of Interest

Compound Name: Akt1&PKA-IN-1

Cat. No.: B015689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of Akt1&PKA-IN-1, a potent dual

inhibitor of Akt and Protein Kinase A (PKA). This document consolidates available biochemical

data, outlines detailed experimental protocols for its characterization, and visualizes its role

within relevant signaling pathways. The information presented is intended to support

researchers and drug development professionals in their evaluation and potential application of

this compound.

Akt1&PKA-IN-1, with CAS number 1334107-58-2, has demonstrated nanomolar inhibitory

potency against both Akt and PKA, key kinases implicated in numerous cellular processes,

including cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt signaling

pathway is a hallmark of many cancers, making inhibitors of this pathway attractive candidates

for therapeutic development. This guide summarizes the key in-vitro activity of Akt1&PKA-IN-1
and provides a framework for its further investigation.

Biochemical and Pharmacological Data
Akt1&PKA-IN-1 is a small molecule inhibitor with the following chemical properties:
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Property Value

CAS Number 1334107-58-2

Molecular Formula C₂₀H₁₇Cl₂N₃O

Molecular Weight 386.27 g/mol

In-Vitro Inhibitory Activity
The primary reported activity of Akt1&PKA-IN-1 is its potent inhibition of Akt and PKA kinases.

The compound also exhibits selectivity over Cyclin-Dependent Kinase 2 (CDK2).

Target Kinase IC₅₀ (µM) Reference

PKAα 0.03 [1]

Akt 0.11 [1]

CDK2 9.8 [1]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the

enzyme by 50%.

In-Vivo Data, Pharmacokinetics, and Pharmacodynamics
As of the latest available information, specific in-vivo efficacy, pharmacokinetic (PK), and

pharmacodynamic (PD) data for Akt1&PKA-IN-1 (CAS 1334107-58-2) are not extensively

reported in the public domain. Preclinical development of other selective Akt inhibitors has

involved evaluation in various xenograft models, often administered via oral or intraperitoneal

routes.[2][3][4][5] Pharmacokinetic properties such as plasma exposure, half-life, and

bioavailability are critical parameters assessed in these preclinical studies.[6][7][8]

Signaling Pathway Context
Akt1&PKA-IN-1 targets two critical nodes in intracellular signaling. The PI3K/Akt pathway is a

central regulator of cell growth, survival, and metabolism. PKA is a key effector of cyclic AMP

(cAMP) signaling, influencing a wide array of cellular functions.
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PI3K/Akt and PKA Signaling Pathways with points of inhibition.

Experimental Protocols
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The following sections provide detailed methodologies for key experiments relevant to the

characterization of Akt1&PKA-IN-1.

Biochemical Kinase Assays
This protocol describes a typical in-vitro kinase assay to determine the IC₅₀ of an inhibitor

against Akt1.

Materials:

Recombinant human Akt1 enzyme

Akt substrate peptide (e.g., Crosstide)

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

Akt1&PKA-IN-1 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well plates

Procedure:

Prepare a serial dilution of Akt1&PKA-IN-1 in DMSO. Further dilute in kinase assay buffer.

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

Add the Akt1 enzyme and substrate peptide solution to each well and incubate for 10

minutes at room temperature.

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay system according to the manufacturer's protocol.

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

This protocol outlines a method to assess the inhibitory activity of Akt1&PKA-IN-1 against

PKA.

Materials:

Recombinant human PKA catalytic subunit

PKA substrate peptide (e.g., Kemptide)

ATP

PKA kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Akt1&PKA-IN-1 (dissolved in DMSO)

Radiolabeled [γ-³²P]ATP or a non-radioactive detection method (e.g., colorimetric or

fluorescent)

Phosphocellulose paper and scintillation counter (for radioactive assay)

Procedure:

Prepare serial dilutions of Akt1&PKA-IN-1 in DMSO and then in PKA kinase assay buffer.

To each reaction tube, add the kinase buffer, diluted inhibitor or DMSO, and the PKA

enzyme.

Add the PKA substrate peptide.

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

Incubate the reaction at 30°C for 10-20 minutes.
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Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose papers extensively in phosphoric acid to remove unincorporated

[γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition and determine the IC₅₀ value.

Preparation

Reaction Detection & Analysis
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General workflow for a biochemical kinase inhibitor assay.

Cell-Based Assays
This protocol is used to determine the effect of Akt1&PKA-IN-1 on the phosphorylation of

downstream substrates of Akt and PKA in a cellular context.

Materials:

Cancer cell line with an active PI3K/Akt pathway (e.g., PC-3, U87-MG)

Cell culture medium and supplements

Akt1&PKA-IN-1

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit
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SDS-PAGE gels and running buffer

Transfer apparatus and PVDF membranes

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β,

anti-phospho-CREB, anti-total CREB)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Treat cells with various concentrations of Akt1&PKA-IN-1 or DMSO for a specified time

(e.g., 1-2 hours).

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the desired primary antibody overnight at 4°C.

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Visualize the protein bands using an ECL substrate and an imaging system.
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Quantify band intensities to determine the relative levels of phosphorylated and total

proteins.

Cell Treatment with
Akt1&PKA-IN-1

Cell Lysis

Protein Quantification

SDS-PAGE

Electrotransfer to Membrane

Blocking

Primary Antibody Incubation
(e.g., anti-pAkt, anti-pCREB)

Secondary Antibody Incubation

Chemiluminescent Detection

Image Analysis and
Quantification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Workflow for Western Blot analysis of protein phosphorylation.

Conclusion
Akt1&PKA-IN-1 is a valuable research tool for investigating the roles of Akt and PKA in cellular

signaling. Its dual inhibitory activity and selectivity profile make it a useful probe for dissecting

the complex interplay between these two important kinase pathways. While in-vitro data

demonstrates its potency, further studies are required to fully elucidate its in-vivo efficacy,

pharmacokinetic, and pharmacodynamic properties, which will be crucial for any potential

therapeutic development. This guide provides a foundational resource for researchers to

design and execute further investigations into the biological effects and therapeutic potential of

Akt1&PKA-IN-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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